molecular formula C8H13Br B14425908 1-Bromoocta-1,2-diene CAS No. 82159-55-5

1-Bromoocta-1,2-diene

Cat. No.: B14425908
CAS No.: 82159-55-5
M. Wt: 189.09 g/mol
InChI Key: OVUOJKBSGILTQA-UHFFFAOYSA-N
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Description

1-Bromoocta-1,2-diene is an organic compound characterized by the presence of a bromine atom attached to an octadiene structure. This compound is part of the diene family, which contains two double bonds. The unique positioning of the bromine atom and the double bonds makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoocta-1,2-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon of an alkene using N-bromosuccinimide (NBS) under light or heat conditions . Another method includes the dehydrohalogenation of organohalides, where a base induces the elimination of hydrogen halide from an allylic halide .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoocta-1,2-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can react with hydrogen halides (e.g., HBr) to form addition products.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.

    Bases (e.g., NaOH): Used in substitution reactions to replace the bromine atom.

    Oxidizing Agents (e.g., mCPBA): Used to oxidize the double bonds to epoxides.

Major Products:

    1,2-Addition Products: Formed when the addition occurs at the first and second carbon atoms.

    1,4-Addition Products: Formed when the addition occurs at the first and fourth carbon atoms.

    Substituted Alcohols: Formed when the bromine atom is replaced by a hydroxide ion.

Scientific Research Applications

1-Bromoocta-1,2-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromoocta-1,2-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The bromine atom’s presence influences the reactivity of the double bonds, making them more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Bromoocta-1,2-diene’s unique structure, with the bromine atom and two double bonds, allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.

Properties

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOJKBSGILTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512755
Record name 1-Bromoocta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82159-55-5
Record name 1-Bromoocta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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